molecular formula C8H12O4 B13179894 Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13179894
M. Wt: 172.18 g/mol
InChI Key: ZLRCIPQKQHACSA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1544467-26-6) is a spirocyclic compound characterized by a bicyclic structure containing two oxygen atoms in the 1,5-dioxaspiro ring system. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The compound features a methyl substituent at the 4-position of the spiro ring and a methyl ester group at the 2-position.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

ZLRCIPQKQHACSA-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic dioxaspiro ring system followed by esterification or direct use of an ester-containing precursor. The key synthetic challenge is the formation of the spirocyclic core with the correct stereochemistry and functionalization at the 2-position with a methyl ester group.

Typical Synthetic Routes

Cyclization of Dicarbonyl Compounds with Formaldehyde

One common approach involves the reaction of a β-ketoester (such as methyl acetoacetate) with formaldehyde under acidic or Lewis acid catalysis to form the 1,5-dioxaspiro ring system via cyclization and acetal formation. The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Catalyst: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) or acidic resin catalysts
  • Temperature: Mild heating between 60–80°C
  • Reaction time: Several hours to overnight

This method allows the formation of the spirocyclic ring by simultaneous acetalization of the keto group with formaldehyde and intramolecular cyclization, yielding the spirocyclic ester framework.

Industrial and Scale-up Considerations

Industrial synthesis of this compound often employs continuous flow reactors to improve yield, reproducibility, and safety. Optimized reaction parameters include:

  • Precise temperature control to avoid side reactions
  • Use of immobilized catalysts to facilitate catalyst recovery and reuse
  • Advanced purification techniques such as fractional distillation and recrystallization to achieve high purity

These methods aim to maximize product yield and minimize impurities for pharmaceutical or specialty chemical applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol Polar protic solvents favor acetal formation
Catalyst BF₃·Et₂O, p-Toluenesulfonic acid (p-TsOH) Lewis acids promote cyclization
Temperature 60–80°C Higher temperatures may increase side reactions
Reaction Time 6–24 hours Monitored by TLC or HPLC
Molar Ratios β-Ketoester : Formaldehyde = 1:1 to 1:2 Excess formaldehyde drives acetal formation
Purification Flash chromatography, recrystallization To isolate pure spirocyclic ester

Analytical and Structural Confirmation

The stereochemistry and molecular conformation of this compound are typically confirmed by:

Summary of Key Research Findings

  • The reaction of methyl acetoacetate with formaldehyde under Lewis acid catalysis is the most common and practical method to prepare this compound.
  • Temperature control and catalyst choice critically affect yield and purity.
  • Multi-step syntheses involving protected intermediates allow better stereochemical control but are less efficient.
  • Industrial scale-up benefits from continuous flow technology and advanced purification.
  • Structural confirmation by SCXRD and NMR is essential for verifying the spirocyclic framework and stereochemistry.

Scientific Research Applications

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The spirocyclic structure may contribute to its binding affinity and specificity towards these targets, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate with structurally related spirocyclic esters, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) 1544467-26-6 C₁₁H₁₈O₄ 214.26 1,5-dioxaspiro ring; 4-methyl substituent
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 1603272-59-8 C₁₁H₁₈O₃ 198.26 1-oxaspiro ring; 4-ethyl and 2-methyl groups
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 C₉H₁₄O₃ 184.23 1-oxaspiro ring; 2,4-dimethyl substituents
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 Ethyl ester; 1-oxaspiro ring; 4-methyl group
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Non-spiro ref.) - C₁₃H₁₄O₇ 282.78 Dioxolane (non-spiro) with aromatic substituent

Key Observations

Spiro Ring Oxygenation: The target compound contains a 1,5-dioxaspiro ring (two oxygen atoms), distinguishing it from analogs with 1-oxaspiro rings (single oxygen). This difference impacts ring strain, solubility, and reactivity.

Substituent Effects :

  • Substituents at the 2- and 4-positions vary significantly. For example:

  • Dimethyl substituents in Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate reduce steric hindrance but may decrease solubility due to reduced polarity .

Ester Group Variations :

  • Replacement of the methyl ester with an ethyl ester (e.g., Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate) extends the alkyl chain, likely increasing hydrophobicity and metabolic stability .

Biological Activity: While direct data on the target compound’s bioactivity are lacking, structurally related 1,3-dioxolane derivatives (e.g., Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit notable antibacterial and antifungal properties (MIC values: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) . The spirocyclic analogs may share similar bioactivity profiles, though their unique ring systems could modulate target binding or pharmacokinetics.

Table 2: Inferred Physicochemical Properties

Property Target Compound Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate
Polarity High (due to two oxygens) Moderate High (aromatic hydroxyl group)
Lipophilicity (LogP) Moderate High (ethyl group) Low (polar substituents)
Potential Bioactivity Undocumented Undocumented Antibacterial, antifungal

Biological Activity

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its unique spirocyclic structure and molecular formula C10H14O4C_{10}H_{14}O_4 with a molecular weight of 214.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

Chemical Structure and Properties

The spirocyclic configuration of this compound contributes to its distinctive chemical properties. The presence of an ester functional group enhances its reactivity, making it a valuable building block in organic synthesis and a candidate for drug development.

PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight214.26 g/mol
Functional GroupsEster
Structural FeaturesSpirocyclic

Biological Activity

Research indicates that this compound may exhibit significant biological activity through its interaction with specific biochemical pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. Its ability to fit into unique binding sites within biological systems allows it to modulate enzyme activity effectively.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents .
  • Cytotoxic Effects : Some studies have indicated potential cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Inhibition Studies : A study focused on the compound's ability to inhibit serine/threonine protein phosphatases in Plasmodium falciparum, the malaria-causing parasite. Molecular docking simulations suggested that the compound could bind effectively to the active site of these enzymes, potentially disrupting their function and offering a pathway for new antimalarial drugs .
  • Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated low toxicity levels in vitro, making it a promising candidate for further pharmacological development .
  • Synthesis and Application : The synthesis of this compound typically involves reactions between diols and carbonyl compounds under acidic conditions. Research has optimized these methods to enhance yield and purity, which is crucial for ensuring consistent biological activity in experimental settings.

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